molecular formula C12H19NO2 B13328257 tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate CAS No. 1334666-51-1

tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate

Cat. No.: B13328257
CAS No.: 1334666-51-1
M. Wt: 209.28 g/mol
InChI Key: VGYGPHXXICPONS-UHFFFAOYSA-N
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Description

tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a member of the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group allows for the formation of covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological molecules are required .

Properties

CAS No.

1334666-51-1

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-6-12(5)8-7-9-13(12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3

InChI Key

VGYGPHXXICPONS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C#C

Origin of Product

United States

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